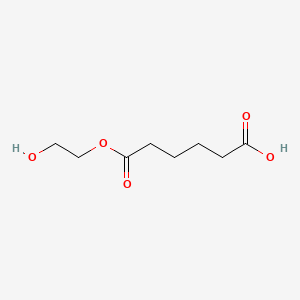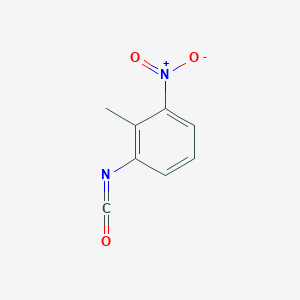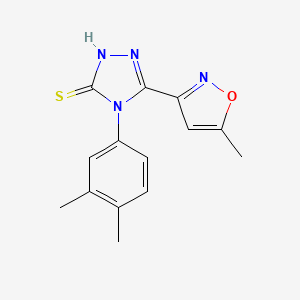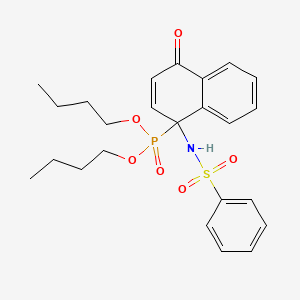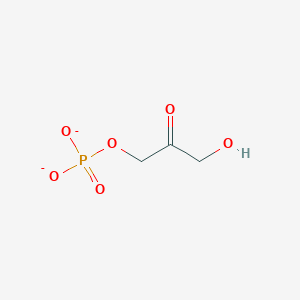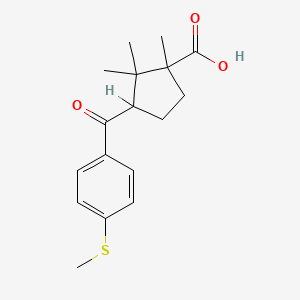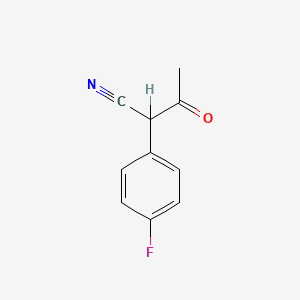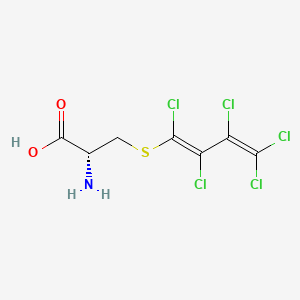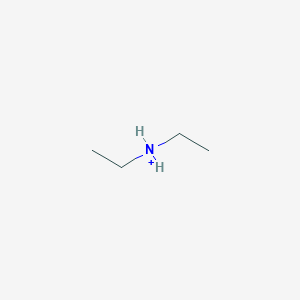
Diethylammonium
Descripción general
Descripción
Diethylammonium is a secondary aliphatic ammonium ion resulting from the protonation of the amino group of diethylamine. It is a conjugate acid of a diethylamine.
Aplicaciones Científicas De Investigación
Subheading Application in Perovskite Solar Cells
Diethylammonium bromide (DABr) enhances the performance and stability of planar perovskite solar cells. Its use in methylammonium iodide films leads to high-quality 2D/3D hybrid perovskite films, improving moisture stability and light absorption efficiency. This results in an increase in power conversion efficiency from 14.37% to 18.30% (Huang et al., 2019).
Diethylammonium in Protein Stability
Subheading Stabilizing Proteins in Ionic Liquids
The stability of α-chymotrypsin (CT) is significantly enhanced in the presence of diethylammonium-based ionic liquids (ILs), such as diethylammonium acetate (DEAA) and diethylammonium hydrogen sulfate (DEAS). These ILs act as stabilizers, maintaining the native structure of proteins through hydrophobic interactions (Attri & Venkatesu, 2013).
Diethylammonium in Green Chemistry
Subheading Catalysis in Solvent-Free Synthesis
Diethylammonium hydrogensulfate is an effective ionic liquid catalyst in microwave-assisted, solvent-free synthesis of formazans. This represents a green chemistry approach, reducing the use of harmful volatile organic compounds (Das & Begum, 2015).
Diethylammonium in Crystal Structure Analysis
Subheading Role in Synthesizing Crystal Structures
Diethylammonium compounds have been synthesized and analyzed for their crystal structures. For example, diethylammonium oxo(1-hydroxyethane-1,1-diphosphonato)vanadate(IV) hydrate displays a complex crystal structure involving cyclic trimers, offering insights into metal coordination chemistry (Aleksandrov et al., 2001).
Diethylammonium in Thermophysical Studies
Subheading Investigating Aqueous Solutions
The thermophysical properties of diethylammonium acetate (DEAA) in aqueous solutions have been studied, providing insights into molecular interactions such as hydrogen bonding and ion-dipole interactions. These studies are significant for understanding the behavior of ionic liquids in different environments (Umapathi et al., 2014).
Propiedades
Nombre del producto |
Diethylammonium |
|---|---|
Fórmula molecular |
C4H12N+ |
Peso molecular |
74.14 g/mol |
Nombre IUPAC |
diethylazanium |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/p+1 |
Clave InChI |
HPNMFZURTQLUMO-UHFFFAOYSA-O |
SMILES |
CC[NH2+]CC |
SMILES canónico |
CC[NH2+]CC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

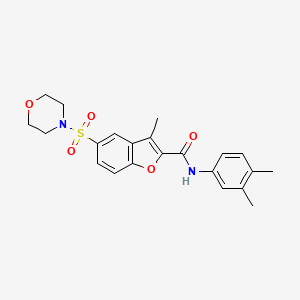
![7'-amino-1',3'-dimethyl-2,2',4'-trioxo-6'-spiro[1H-indole-3,5'-pyrano[2,3-d]pyrimidine]carbonitrile](/img/structure/B1226952.png)
![1-Butyl-5-[1-(2-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1226954.png)
![6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylic acid [1-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-3-pyrrolyl]-1-oxopropan-2-yl] ester](/img/structure/B1226958.png)
